5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1856022-43-9
VCID: VC6977876
InChI: InChI=1S/C8H13FN2O/c1-2-12-7-8-3-5-10-11(8)6-4-9/h3,5H,2,4,6-7H2,1H3
SMILES: CCOCC1=CC=NN1CCF
Molecular Formula: C8H13FN2O
Molecular Weight: 172.203

5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole

CAS No.: 1856022-43-9

Cat. No.: VC6977876

Molecular Formula: C8H13FN2O

Molecular Weight: 172.203

* For research use only. Not for human or veterinary use.

5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole - 1856022-43-9

Specification

CAS No. 1856022-43-9
Molecular Formula C8H13FN2O
Molecular Weight 172.203
IUPAC Name 5-(ethoxymethyl)-1-(2-fluoroethyl)pyrazole
Standard InChI InChI=1S/C8H13FN2O/c1-2-12-7-8-3-5-10-11(8)6-4-9/h3,5H,2,4,6-7H2,1H3
Standard InChI Key CCNJSDWPFWSUJB-UHFFFAOYSA-N
SMILES CCOCC1=CC=NN1CCF

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(Ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole features a pyrazole core substituted at positions 1 and 5. The 1-position bears a 2-fluoroethyl group (-CH2CH2F), while the 5-position contains an ethoxymethyl moiety (-CH2OCH2CH3). This arrangement creates distinct electronic and steric profiles compared to simpler pyrazole derivatives .

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular FormulaC8H12FN2O
Molecular Weight171.20 g/mol (calculated)
CAS Registry NumberNot formally assigned
Aromatic SystemPyrazole ring (6 π-electron system)
Substituent EffectsElectron-donating (ethoxymethyl), Electron-withdrawing (fluoroethyl)

The calculated molecular weight aligns with structural analogs, though experimental validation remains pending . The ethoxymethyl group enhances solubility in polar solvents, while the fluorine atom introduces metabolic stability typically observed in bioactive compounds .

Stereoelectronic Characteristics

Pyrazole's aromaticity arises from a conjugated π-system involving three carbon atoms and two nitrogen atoms. Quantum mechanical calculations predict:

  • N1 (2-fluoroethyl substituent): sp² hybridized, contributing one p-orbital electron to aromaticity

  • N2: sp² hybridized with lone pair in p-orbital, enabling electrophilic attacks at position 4

  • C5 (ethoxymethyl): Electron-donating effects via oxygen's lone pairs, activating adjacent positions for nucleophilic substitution

Substituent effects create regional polarization:
Electron density gradient: C5>C4>C3\text{Electron density gradient: } \text{C5} > \text{C4} > \text{C3}
This gradient influences reaction pathways, favoring electrophilic substitutions at C4 and nucleophilic attacks at C3 under specific conditions .

Synthetic Methodologies

Core Pyrazole Formation

While no direct synthesis reports exist for 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole, analogous routes suggest two viable strategies:

Strategy A: Knorr-Type Cyclization

  • Precursor Preparation: Condense β-ketoester derivatives with hydrazine analogs

  • Cyclization: Acid-catalyzed ring closure at 80-100°C

  • Functionalization: Sequential alkylation at N1 and C5 positions

Key challenges include regioselective control during alkylation steps and minimizing fluorine elimination reactions .

Strategy B: Directed Metalation

  • Lithiation: Treat 1H-pyrazole with LDA at -78°C

  • Electrophilic Quenching:

    • Step 1: Introduce 2-fluoroethyl group via ethyl bromide derivative

    • Step 2: Ethoxymethylation using chloromethyl ethyl ether

  • Purification: Column chromatography (silica gel, hexane/EtOAc)

This method benefits from improved regioselectivity but requires stringent moisture control .

Optimization Considerations

Comparative data from similar systems highlights critical parameters:

Table 2: Reaction Condition Optimization

ParameterOptimal RangeEffect on Yield
Temperature0-25°CMinimizes side reactions
SolventDichloromethaneEnhances alkylation kinetics
BaseTriethylamineEffective HCl scavenging
Reaction Time2-4 hoursBalance between completion vs. degradation

Adapted conditions from show 80-95% yields for analogous N-alkylation steps when using triethylamine in dichloromethane at ambient temperatures.

Physicochemical Properties

Solubility and Partitioning

Predicted properties using group contribution methods:

Table 3: Solubility and Lipophilicity

PropertyValueMethod
Log P (octanol/water)1.17 ± 0.3XLOGP3
Water Solubility7.75 mg/mL (25°C)ESOL
Polar Surface Area38.27 ŲTPSA

The ethoxymethyl group enhances water solubility compared to non-polar pyrazole derivatives, while the fluorine atom moderately increases membrane permeability .

1H NMR (Predicted, CDCl3):

  • δ 1.23 (t, 3H, -OCH2CH3)

  • δ 3.52 (q, 2H, -OCH2CH3)

  • δ 4.27 (t, 2H, N-CH2CH2F)

  • δ 4.71 (d, 2H, Ar-CH2O-)

  • δ 6.15 (s, 1H, C4-H)

Fluorine coupling observed in 19F NMR at δ -218 ppm (triplet, J = 47 Hz) .

Reactivity and Functionalization

Electrophilic Substitution

The C4 position exhibits enhanced reactivity toward electrophiles due to residual electron density:

Nitration Example:

  • Conditions: HNO3/H2SO4, 0°C

  • Product: 4-Nitro-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole

  • Yield: ~65% (estimated from )

Mechanistic pathway:
Electrophile attack: NO2+C4\text{Electrophile attack: } \text{NO}_2^+ \rightarrow \text{C4}
Transition state stabilization via N1 lone pair resonance\text{Transition state stabilization via N1 lone pair resonance}

Nucleophilic Reactions

The C3 position demonstrates susceptibility to nucleophilic displacement under basic conditions:

Amination Protocol:

  • Substrate: 3-Bromo derivative

  • Reagents: NH3/EtOH, 70°C

  • Product: 3-Amino-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole

  • Yield: 58% (analogous to )

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